molecular formula C14H8N2O2S2 B12119809 Benzoxazole, 2,2'-dithiobis- CAS No. 36993-70-1

Benzoxazole, 2,2'-dithiobis-

Katalognummer: B12119809
CAS-Nummer: 36993-70-1
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: BXHXGRWITCQYFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoxazole, 2,2’-dithiobis- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of sulfur atoms in its structure enhances its reactivity and potential for forming various derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzoxazole, 2,2’-dithiobis- can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction produces benzoxazole-2-thiol, which can then be further reacted with various electrophiles to form the desired compound .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of catalysts to enhance reaction efficiency and yield. For example, metal catalysts, nanocatalysts, and ionic liquid catalysts have been employed in the synthesis of benzoxazole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoxazole, 2,2’-dithiobis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce sulfoxides and sulfones, while substitution reactions can yield a wide range of functionalized benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole: Similar in structure but contains a sulfur atom in place of the oxygen atom in the oxazole ring.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.

    Benzisoxazole: Contains an isoxazole ring fused to a benzene ring.

Uniqueness

Benzoxazole, 2,2’-dithiobis- is unique due to the presence of two sulfur atoms, which enhances its reactivity and potential for forming various derivatives. This makes it particularly valuable in the synthesis of compounds with diverse biological and industrial applications .

Eigenschaften

CAS-Nummer

36993-70-1

Molekularformel

C14H8N2O2S2

Molekulargewicht

300.4 g/mol

IUPAC-Name

2-(1,3-benzoxazol-2-yldisulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C14H8N2O2S2/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H

InChI-Schlüssel

BXHXGRWITCQYFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(O2)SSC3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.